Ethyl 2-(chlorosulfonyl)-6-methylbenzoate
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Overview
Description
Ethyl 2-(chlorosulfonyl)-6-methylbenzoate is an organic compound with the molecular formula C10H11ClO4S. It is a derivative of benzoic acid, where the ethyl ester is substituted with a chlorosulfonyl group at the 2-position and a methyl group at the 6-position. This compound is known for its reactivity and versatility in organic synthesis, making it valuable in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(chlorosulfonyl)-6-methylbenzoate can be synthesized through several methods. One common approach involves the chlorosulfonation of ethyl 6-methylbenzoate. The reaction typically uses chlorosulfonic acid (HSO3Cl) as the chlorosulfonating agent. The process is carried out under controlled conditions to ensure the selective introduction of the chlorosulfonyl group at the 2-position of the benzoate ring.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorosulfonation reactors. These reactors are designed to handle the exothermic nature of the reaction and to ensure efficient mixing of reactants. The reaction is typically conducted at elevated temperatures and may require the use of catalysts to enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(chlorosulfonyl)-6-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonates, and sulfonothioates, respectively.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl group at the 6-position can undergo oxidation to form carboxylic acids or aldehydes under appropriate conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines (R-NH2), alcohols (R-OH), and thiols (R-SH) are commonly used in substitution reactions. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or acetonitrile (CH3CN) at moderate temperatures.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are used in reduction reactions, often in anhydrous ether or tetrahydrofuran (THF) as solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation reactions, usually in aqueous or acidic media.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Sulfonothioates: Formed from the reaction with thiols.
Carboxylic Acids and Aldehydes: Formed from the oxidation of the methyl group.
Scientific Research Applications
Ethyl 2-(chlorosulfonyl)-6-methylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl groups for further functionalization.
Medicine: It serves as a precursor in the synthesis of sulfonamide-based drugs, which have antibacterial and anti-inflammatory properties.
Industry: The compound is used in the production of specialty chemicals, including surfactants and polymer additives.
Mechanism of Action
The mechanism of action of ethyl 2-(chlorosulfonyl)-6-methylbenzoate involves the reactivity of the chlorosulfonyl group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The nucleophilic substitution reactions lead to the formation of various sulfonyl derivatives, which can further participate in chemical transformations. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Ethyl 2-(chlorosulfonyl)-6-methylbenzoate can be compared with other chlorosulfonyl-substituted compounds, such as:
Methyl 2-(chlorosulfonyl)benzoate: Similar structure but with a methyl ester instead of an ethyl ester.
Ethyl 2-(chlorosulfonyl)acetate: Similar chlorosulfonyl group but with an acetate backbone.
Chlorosulfonyl isocyanate: Contains a chlorosulfonyl group attached to an isocyanate moiety.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and applications compared to other similar compounds.
Properties
CAS No. |
133742-97-9 |
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Molecular Formula |
C10H11ClO4S |
Molecular Weight |
262.71 g/mol |
IUPAC Name |
ethyl 2-chlorosulfonyl-6-methylbenzoate |
InChI |
InChI=1S/C10H11ClO4S/c1-3-15-10(12)9-7(2)5-4-6-8(9)16(11,13)14/h4-6H,3H2,1-2H3 |
InChI Key |
YIUMLILLUMQKHK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC=C1S(=O)(=O)Cl)C |
Origin of Product |
United States |
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